molecular formula C12H24ClN B13563278 2-(Cycloheptylmethyl)pyrrolidine hydrochloride

2-(Cycloheptylmethyl)pyrrolidine hydrochloride

Cat. No.: B13563278
M. Wt: 217.78 g/mol
InChI Key: PEFKHAAERDNXAY-UHFFFAOYSA-N
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Description

2-(Cycloheptylmethyl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a cycloheptylmethyl substituent at the 2-position of the pyrrolidine ring, forming a hydrochloride salt. Pyrrolidine, a five-membered secondary amine, is a versatile scaffold in medicinal chemistry and catalysis due to its conformational rigidity and ability to engage in hydrogen bonding. The cycloheptylmethyl group introduces significant steric bulk and lipophilicity, which may enhance membrane permeability or modulate interactions with biological targets.

Properties

Molecular Formula

C12H24ClN

Molecular Weight

217.78 g/mol

IUPAC Name

2-(cycloheptylmethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H23N.ClH/c1-2-4-7-11(6-3-1)10-12-8-5-9-13-12;/h11-13H,1-10H2;1H

InChI Key

PEFKHAAERDNXAY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CC2CCCN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptylmethyl)pyrrolidine hydrochloride involves the reaction of cycloheptylmethylamine with pyrrolidine under specific conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Cycloheptylmethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cycloheptylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(cycloheptylmethyl)pyrrolidine hydrochloride with structurally related pyrrolidine derivatives:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Cycloheptylmethyl)pyrrolidine HCl Cycloheptylmethyl (2-position) C₁₂H₂₃N·HCl ~217.46 High lipophilicity; potential bioactivity -
2-Methylpyrrolidine HCl Methyl (2-position) C₅H₁₁N·HCl 121.46 Catalyst in iminium ion reactions
2-(3-Chlorophenyl)pyrrolidine HCl 3-Chlorophenyl (2-position) C₁₀H₁₂ClN·HCl ~229.02 Pharmaceutical intermediate
1-(2-Chloroethyl)pyrrolidine HCl 2-Chloroethyl (1-position) C₆H₁₂ClN·HCl ~169.90 Synthetic intermediate for alkylation
Ethyl pyrrolidine-2-carboxylate HCl Ethoxycarbonyl (2-position) C₇H₁₃NO₂·HCl ~179.46 Chiral building block for drug synthesis

Physicochemical Properties

  • Steric Effects : Bulkier substituents may hinder interactions with enzyme active sites or catalytic substrates, as observed in iminium ion catalysis .

Biological Activity

2-(Cycloheptylmethyl)pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 2742657-92-5, exhibits a unique structural configuration that may influence its interaction with biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound's chemical properties are essential for understanding its biological activity. The following table summarizes its key characteristics:

PropertyValue
CAS Number 2742657-92-5
Molecular Formula C12H24ClN
Molecular Weight 217.8 g/mol
Purity 95%
Origin United States

Biological Activity

Research indicates that pyrrolidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some studies have shown that related compounds possess significant antimicrobial effects against various bacterial strains, including drug-resistant pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii . The mechanism involves disruption of cell membrane integrity and interference with metabolic pathways.
  • Anti-inflammatory Effects : Pyrrolidine compounds have been explored for their anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • CNS Activity : Certain derivatives have demonstrated potential in treating central nervous system disorders, suggesting that this compound may also have neuroactive properties .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of pyrrolidine derivatives, researchers found that modifications to the alkyl chain significantly impacted efficacy against gram-positive and gram-negative bacteria. Compounds with longer chains exhibited enhanced potency due to improved membrane penetration .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of steric factors in determining the biological profile of pyrrolidine derivatives. Variations in substituents on the pyrrolidine ring were shown to influence binding affinity to target proteins, suggesting that careful structural modifications could optimize therapeutic effects .

Comparative Analysis

When comparing this compound with other pyrrolidine derivatives, several key differences emerge:

CompoundBiological ActivityUnique Features
Pyrrolidine Limited; parent compoundLacks cycloheptylmethyl group
Pyrrolizines Anticancer propertiesFused ring system
Pyrrolidine-2-one Antimicrobial activityCarbonyl group present
This compound Potential CNS effects, antimicrobial propertiesUnique cycloheptyl substitution

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